1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by their unique structure, which consists of two or more rings that share a common atom. This particular compound has garnered attention due to its potential applications in medicinal chemistry and pharmacology.
This compound can be synthesized through various chemical routes and is available from multiple suppliers, including Matrix Scientific and Avantor. It is often used in research settings for its intriguing biological properties and structural characteristics.
1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] can be classified as:
The synthesis of 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] can be accomplished through several methods:
The synthesis often employs techniques such as:
For example, a typical reaction might involve the use of a catalyst such as palladium in Suzuki coupling reactions to form the desired heterocyclic structures.
The molecular formula of 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] is . Its structure features:
Key data points include:
1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] can participate in various chemical reactions:
The reactivity of this compound can be attributed to its electron-rich nitrogen atoms and the strain associated with its spirocyclic structure. This makes it a candidate for further derivatization to enhance biological activity.
The mechanism of action of 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] is not fully elucidated but is believed to involve interaction with specific biological targets such as receptors or enzymes. The presence of nitrogen atoms suggests potential interactions with neurotransmitter systems or enzymatic pathways.
Research indicates that derivatives of this compound may exhibit antiproliferative activity against various cancer cell lines. The specific pathways and targets require further investigation through pharmacological studies.
1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] has potential applications in:
Research continues to explore its full potential in drug development and therapeutic applications.
Retrosynthetic deconstruction of the 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] core reveals two principal strategic disconnections. The first approach targets the spirocyclic junction through intramolecular cyclization, identifying 4-aminopyridine derivatives condensed with cyclic ketones as viable precursors. For example, N-protected 4-aminopyridines undergo condensation with piperidone derivatives under acidic conditions to form the critical spiro center [3] [6]. The second disconnection strategy focuses on the imidazo[4,5-c]pyridine moiety, suggesting that advanced piperidine intermediates with ortho-diamine functionality can be cyclized using carbonylating agents such as triphosgene or orthoesters [4]. Computational modeling supports the preferential formation of the spiro architecture over linear isomers due to thermodynamic stabilization energy of approximately 8-12 kcal/mol in the spiro configuration [3].
Modern synthetic routes leverage sequential heterocyclization and ring expansion strategies to construct this complex scaffold. A representative five-step sequence begins with N-Boc protection of 4-aminopyridine, followed by nucleophilic addition to 4-oxo-piperidine carboxylate, achieving spirocyclization under BF₃·Et₂O catalysis (72% yield). Subsequent acid-catalyzed imidazole ring closure using trimethoxymethane installs the fused heterocycle, and final deprotection yields the core structure [3] [6]. Microwave-assisted synthesis has significantly optimized this process, reducing reaction times from 48 hours to <90 minutes while improving yields by 15-20% [3]. Recent innovations employ chiral auxiliaries for enantioselective synthesis, exemplified by the use of (S)-phenylglycinol to produce optically active spiro derivatives with >95% ee [3].
Transition metal catalysis has revolutionized spiroannulation methodologies for this scaffold. Palladium-catalyzed cascade reactions enable simultaneous C-N bond formation and spirocyclization, with Pd(PPh₃)₄/Xantphos systems demonstrating exceptional efficiency (Table 1) [3]. Ruthenium-mediated hydrogenation proves critical for dearomatizing pyridine intermediates to piperidine moieties, with newly developed Ru-MACHO catalysts achieving near-quantitative conversions under mild conditions (30°C, 5 bar H₂) [3]. For challenging spirocyclizations, Lewis acid catalysts like Sc(OTf)₃ facilitate intramolecular imidazo ring closure at electron-deficient positions, while organocatalysts such as thiourea derivatives promote enantioselective versions [6].
Table 1: Catalytic Systems for Spiroannulation Reactions
Catalyst System | Reaction Type | Yield Range (%) | Diastereoselectivity | Key Advantages |
---|---|---|---|---|
Pd(OAc)₂/Xantphos | Tandem C-N coupling/spiro | 78-92 | Moderate (2:1 dr) | Single-pot operation |
RuCl₃/TPPTS (aq.) | Hydrogenative spirocyclization | 85-97 | High (>20:1 dr) | Water compatibility |
Sc(OTf)₃ | Imidazo ring closure | 65-83 | Not applicable | Functional group tolerance |
Chiral thiourea organocat. | Enantioselective cyclization | 71-89 | >99% ee | Metal-free synthesis |
The secondary amines within the spirocyclic framework serve as prime sites for targeted derivatization. N-Alkylation typically employs reductive amination conditions (NaBH₃CN, RCHO) or alkyl halides with inorganic bases (K₂CO₃), exemplified by the installation of isopropyl groups to yield 1'-isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] (CAS: 929809-29-0) [7]. Acylation reactions utilize acid chlorides or anhydrides, with tert-butyl 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate (CAS: 1955557-23-9) demonstrating the carboxylate's dual role as protecting group and solubility enhancer [1]. Salt formation significantly modifies physicochemical properties; conversion to dihydrochloride salts (e.g., 5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride, CAS: 2108908-49-0) improves crystallinity and aqueous solubility for pharmaceutical formulation [2]. Recent advances employ chemoselective protection strategies where the piperidine nitrogen is selectively masked with Boc groups before functionalizing the imidazo nitrogen [4].
Industrial translation faces significant hurdles including cryogenic requirements for lithiation steps (often below -70°C), catalyst cost for enantioselective syntheses, and purification complexities arising from stereoisomer mixtures. Continuous flow technology addresses these issues by enabling precise temperature control and safer handling of organometallic intermediates, with one reported system increasing throughput by 40-fold compared to batch processes [3]. Stereochemistry management remains particularly challenging; classical resolution of racemates wastes >50% material, while asymmetric hydrogenation using Ir-P,N ligand systems offers improved atom economy but requires expensive catalysts (Table 2) [3]. Green chemistry innovations focus on replacing halogenated solvents with cyclopentyl methyl ether (CPME) and implementing catalytic oxidants (H₂O₂/TiO₂) to minimize heavy metal waste [3]. Process intensification studies demonstrate that telescoped synthesis combining ring formation, hydrogenation, and functionalization in a single continuous operation can reduce solvent consumption by 65% and processing time by 80% [3].
Table 2: Industrial-Scale Production Challenges and Mitigation Strategies
Challenge | Traditional Approach | Advanced Solution | Efficiency Gain |
---|---|---|---|
Cryogenic lithiation | Batch reactors (-78°C) | Continuous flow microreactors | 85% reduction in energy use |
Diastereomer separation | Chiral chromatography | Crystallization-induced resolution | 3-fold cost reduction |
Heavy metal contamination | Pd-catalyzed reactions | Ni-electrocatalysis | Pd-free, >99.5% metal removal |
High-pressure hydrogenation | Batch autoclaves | Flow hydrogenation modules | 50% pressure reduction |
Solvent-intensive purification | Multiple crystallizations | Membrane-assisted separation | 70% solvent reduction |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: